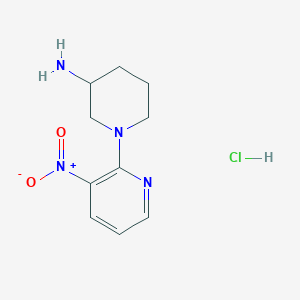

1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride

Description

1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride is a heterocyclic compound featuring a pyridine ring substituted with a nitro group at the 3-position and a piperidine moiety linked via an amine group at the 2-position. The chloride counterion enhances its solubility in polar solvents. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs and related compounds offer insights into its properties.

Properties

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c11-8-3-2-6-13(7-8)10-9(14(15)16)4-1-5-12-10;/h1,4-5,8H,2-3,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJLCVWIDMJKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride typically involves the following steps:

Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Formation of 3-Nitro-2-pyridylamine: The nitrated pyridine is then reacted with ammonia or an amine to form 3-nitro-2-pyridylamine.

Coupling with Piperidine: The 3-nitro-2-pyridylamine is then coupled with piperidine under suitable conditions to form 1-(3-Nitro-2-pyridyl)-3-piperidylamine.

Formation of Chloride Salt: Finally, the amine compound is converted to its chloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation: Nitroso derivatives, higher oxidation state compounds.

Reduction: 1-(3-Amino-2-pyridyl)-3-piperidylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The piperidine ring may facilitate binding to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural motifs with 1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride, such as nitro-pyridyl groups, halogen substituents, or piperidine/amine functionalities.

Dichloro-(3-nitro-2-pyridyl)methylphosphonic Dichloride

- Structure : Features a 3-nitro-2-pyridyl group bound to a methylphosphonic dichloride moiety.

- Synthesis : Formed as an unwanted byproduct during chlorination of 2-methyl-3-nitropyridine using PCl₅ in POCl₃ .

- Biological Activity: No antimalarial activity (Plasmodium falciparum EC₅₀ = 28.9 μM) and low cytotoxicity (HepG2 CC₅₀ = 62.5 μM) .

- Key Difference : Replaces the piperidylamine group with a phosphonic dichloride, significantly altering electronic properties and reactivity.

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

- Structure : Chloro- and iodo-substituted pyridine with a pivalamide group.

- Molecular Formula : C₁₁H₁₂ClIN₂O₂; M.W. : 366.58 .

- Applications : Catalogued as a specialized reagent (HB180 series) with pricing up to $6,000 for 25 g .

- Key Difference : Lacks the nitro and piperidine groups but shares halogenated pyridine motifs, which may confer similar stability in synthetic applications.

N-(6-Chloro-5-iodopyridin-2-yl)pivalamide

- Structure : Di-halogenated pyridine (Cl, I) with pivalamide.

- Molecular Formula : C₁₀H₁₂ClIN₂O; M.W. : 354.58 .

- Key Difference : Positional isomerism of halogens and absence of nitro/piperidine groups reduce structural overlap but highlight the prevalence of halogenated pyridines in medicinal chemistry.

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride

- Structure : Piperidine-linked pyrimidine with chloro and methylthio groups.

- CAS: 1261231-74-6; M.W.: Not explicitly stated .

Structural and Functional Analysis (Table)

Research Implications and Gaps

- Structural Trends : Nitro and halogen substituents on pyridine/pyrimidine rings are common in bioactive compounds, but the addition of piperidine/amine groups may modulate pharmacokinetic properties (e.g., solubility, target binding).

- Data Limitations: No direct carcinogenicity or metabolic data exist for 1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride. Comparisons with nitrosamines like NNK () are tenuous due to structural dissimilarities.

Biological Activity

1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, drawing on various studies and findings from the literature.

Chemical Structure and Properties

The compound features a piperidine ring linked to a 3-nitro-2-pyridyl moiety, which is known for its diverse biological activities. The nitro group can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that piperidine derivatives, including those similar to 1-(3-Nitro-2-pyridyl)-3-piperidylamine, exhibit significant antimicrobial properties. A study on piperidine-based triazole derivatives demonstrated effective antifungal activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL, suggesting that modifications to the piperidine structure can enhance antifungal efficacy .

Anti-inflammatory Effects

Compounds with piperidine structures have shown promise in modulating nicotinic acetylcholine receptors (nAChRs), which play a role in inflammation. Certain derivatives have been identified as selective modulators of α7 nAChR, indicating potential anti-inflammatory properties . This could be relevant for developing treatments for inflammatory diseases.

Study on Antifungal Activity

In a recent study, six novel piperidine derivatives were synthesized and tested against clinical isolates of C. auris. Among these, some derivatives exhibited significant antifungal activity and induced apoptotic cell death in fungal cells. This underscores the potential of piperidine-based compounds in addressing resistant fungal infections .

Protein Kinase Inhibition Research

Another study explored the synthesis of pyrimidine derivatives that inhibit JAK3. These compounds showed efficacy in reducing cellular infiltration in models of allergic lung inflammation and demonstrated favorable safety profiles, suggesting their therapeutic potential for autoimmune conditions .

Data Summary

The following table summarizes key findings related to the biological activity of piperidine derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.